REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11]O)[OH:10])O)O)=O.CCCCCCCCCCCC[N+](CC([O-])=O)(C)C.[Na+].[Cl-:33].O.Cl>C1(C)C=CC=CC=1>[Cl:33][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1 |f:1.2.3|
|
Name
|
D-(-)-fructose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
82.3 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-necked flask equipped with a condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
the upper toluene layer was separated from the lower aqueous layer
|
Type
|
ADDITION
|
Details
|
Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer
|
Type
|
WAIT
|
Details
|
After the reaction was carried out at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the upper toluene layer was again separated
|
Type
|
EXTRACTION
|
Details
|
This toluene extraction operation
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |